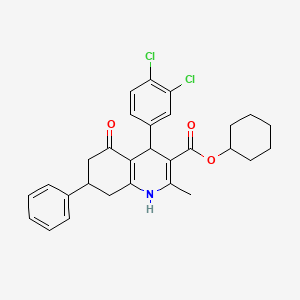![molecular formula C23H16Cl2N2O2S B11695086 (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B11695086.png)
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、チアゾールファミリーに属する合成有機化合物です。この化合物は、チアゾール環、フェニルアミノ基、およびジクロロベンジリデン部分を含む複雑な構造が特徴です。
準備方法
合成経路と反応条件
(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの合成には、通常、複数のステップが伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-(2,4-ジクロロベンジル)オキシベンズアルデヒドと2-アミノチアゾールを縮合させることです。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。その後、生成物を再結晶またはカラムクロマトグラフィーによって精製します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターと自動システムを使用することで、生産プロセスの効率と収率を向上させることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することは、大規模合成にとって不可欠です。
化学反応の分析
反応の種類
(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの試薬を使用して還元を行うことができます。
置換: 特にジクロロベンジリデン部分で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: 極性溶媒中のアミンまたはチオールなどの求核剤。
生成される主要な生成物
酸化: 対応するスルホキシドまたはスルホンが生成されます。
還元: 還元されたチアゾール誘導体が生成されます。
置換: 置換されたチアゾール誘導体が生成されます。
科学研究の応用
化学
化学において、(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究において、この化合物は、抗菌剤および抗真菌剤としての可能性について研究されています。生物膜とタンパク質と相互作用する能力により、薬物開発の候補となっています。
医学
医学において、(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、その潜在的な治療効果について調査されています。予備研究では、抗炎症剤および抗癌剤として有望な結果を示しています。
産業
産業部門では、この化合物は、新素材とコーティングの開発に使用されています。その化学的安定性と反応性により、ポリマーや樹脂の製造など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
作用機序
(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの作用機序には、特定の分子標的との相互作用が関与しています。生物系では、酵素や受容体に結合して、その活性を阻害することができます。この阻害は、細胞プロセスを混乱させ、最終的には抗菌効果または抗癌効果をもたらす可能性があります。この化合物が金属イオンと安定な複合体を形成する能力も、その生物活性に貢献しています。
類似の化合物との比較
類似の化合物
2-(2,4-ジクロロベンジリデン)ヒドラジンカルボチオアミド: ジクロロベンジリデン部分を共有しています。
2-フェニルアミノ-1,3-チアゾール: フェニルアミノ-チアゾールコア構造が含まれています。
ベンジリデン-2-アミノチアゾール: 同様のチアゾールベースの構造。
ユニークさ
(5E)-5-{2-[(2,4-ジクロロベンジル)オキシ]ベンジリデン}-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、ジクロロベンジリデン基とフェニルアミノ基の両方が存在するため、ユニークです。これらは、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorobenzylidene)hydrazinecarbothioamide: Shares the dichlorobenzylidene moiety.
2-Phenylamino-1,3-thiazole: Contains the phenylamino-thiazole core structure.
Benzylidene-2-aminothiazole: Similar thiazole-based structure.
Uniqueness
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is unique due to the presence of both the dichlorobenzylidene and phenylamino groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H16Cl2N2O2S |
|---|---|
分子量 |
455.4 g/mol |
IUPAC名 |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-17-11-10-16(19(25)13-17)14-29-20-9-5-4-6-15(20)12-21-22(28)27-23(30-21)26-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27,28)/b21-12+ |
InChIキー |
VCFBALKDOFPCIR-CIAFOILYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)/S2 |
正規SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-nitro-2-(4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B11695030.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11695035.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695047.png)


![methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11695060.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11695083.png)

![(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11695093.png)
